molecular formula C20H26Cl2N2O5 B1674851 Levamlodipine hydrochloride CAS No. 865430-76-8

Levamlodipine hydrochloride

カタログ番号: B1674851
CAS番号: 865430-76-8
分子量: 445.3 g/mol
InChIキー: BSBOZVBRVBLCLO-LMOVPXPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levamlodipine hydrochloride is a medication used to lower blood pressure and prevent chest pain.

科学的研究の応用

Pharmacological Profile

Mechanism of Action:
Levamlodipine functions by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism allows for a reduction in peripheral vascular resistance without significantly affecting cardiac muscle, making it a favorable option for hypertensive patients .

Pharmacokinetics:

  • Bioavailability: 64-90%
  • Time to Maximum Concentration (Tmax): 6-12 hours
  • Dosage Forms: Available in oral formulations, typically prescribed at doses of 2.5-5 mg for adults and 1.25-2.5 mg for children .

Hypertension Management

Levamlodipine is primarily used to treat essential hypertension, often in combination with other antihypertensive agents such as diuretics or angiotensin II receptor blockers. Studies indicate that fixed-dose combinations involving levamlodipine improve blood pressure control while minimizing side effects .

Case Study:
A systematic review assessed the effectiveness of levamlodipine besylate combined with diuretics in managing hypertension across various severities. The review concluded that this combination therapy significantly improved blood pressure outcomes compared to monotherapy .

Angina Treatment

In addition to hypertension, levamlodipine is effective in treating chronic stable angina and vasospastic angina (Prinzmetal’s angina). Its ability to enhance blood flow to the heart muscle reduces the frequency and severity of angina attacks .

Clinical Evidence:
Research has shown that patients receiving levamlodipine experience fewer hospitalizations due to cardiovascular events compared to those treated with other antihypertensives. This is attributed to its long-acting nature and sustained blood pressure control .

Comparative Efficacy

The following table summarizes the comparative efficacy of levamlodipine against other antihypertensive agents:

DrugEfficacy (Blood Pressure Reduction)Side Effects
LevamlodipineModerate to HighLower incidence of edema
AmlodipineModerateHigher incidence of edema
LercanidipineModerateSimilar side effects
RamiprilModerateCough, renal impairment

This comparison highlights levamlodipine's favorable side effect profile, particularly regarding peripheral edema, which is a common issue with other calcium channel blockers .

Safety Profile

Levamlodipine has been associated with a lower incidence of adverse effects compared to its racemic counterpart, amlodipine. Clinical trials indicate that patients tolerate levamlodipine better, particularly concerning peripheral edema and cardiovascular events .

特性

CAS番号

865430-76-8

分子式

C20H26Cl2N2O5

分子量

445.3 g/mol

IUPAC名

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

InChIキー

BSBOZVBRVBLCLO-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

異性体SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

正規SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Amlodipine hydrochloride, (S)-;  Levamlodipine hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrochloride
Reactant of Route 2
Levamlodipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Levamlodipine hydrochloride
Reactant of Route 4
Levamlodipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Levamlodipine hydrochloride
Reactant of Route 6
Levamlodipine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。